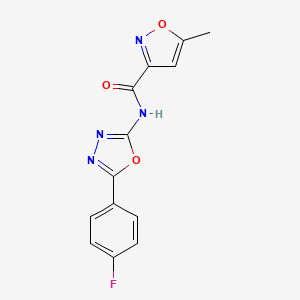

(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol is a derivative of tetrahydroquinoline, which is a heterocyclic compound with a structure that includes a quinoline moiety with additional saturation in the ring system. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related tetrahydroquinoline derivatives.

Synthesis Analysis

The synthesis of related compounds involves the addition of solvent molecules to the double bond of a dihydroquinoline precursor. For instance, the photolysis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline in methanol results in the formation of a 4-methoxy tetrahydroquinoline derivative . This suggests that similar photolytic conditions could potentially be used to synthesize this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a saturated ring system that can engage in various interactions. Theoretical computations, such as those carried out for the quinine-tetraphenylborate complex, can predict and visualize ionic interactions, which are crucial for understanding the stability of such compounds . These interactions are also important for the binding of bioactive molecules to their receptors.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions. The photoaddition of water and methanol to dihydroquinoline derivatives is one such reaction, where the solvent molecule is added across the double bond of the heterocycle . The products of such reactions can revert to the starting material in the absence of light, indicating a reversible process. The reaction mechanisms can differ based on the solvent and the presence of initiators, such as azoisobutyronitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives can be characterized using various physicochemical methods. For example, the quinine-tetraphenylborate complex was characterized by UV/visible absorption, infrared spectroscopy, and NMR, which are techniques that could also be applied to study this compound . Computational studies can provide additional insights into the stability of such compounds, as indicated by the negative complexation energy and the modest energy gap between the HOMO and LUMO levels .

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

The synthesis of various tetrahydroquinolines, including structures related to (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol, has been explored for the generation of catalytic antibodies. For example, González-Bello et al. (1997) described the synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline-3-methanol, used to generate antibodies for catalyzing cationic cyclization reactions (González‐Bello, Abell, & Leeper, 1997).

Chemosensors for Metal Ions

In the field of chemosensors, Shally et al. (2020) developed novel chemosensors based on 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile for the selective identification of toxic Pd2+ ions, demonstrating the utility of tetrahydroquinoline derivatives in environmental monitoring (Shally, Kumar, Althagafi, Kumar, Singhal, Kumar, Gupta, & Pratap, 2020).

Dehydrogenation Reactions

Research by Shreiber et al. (1999) involved using 1,2,3,4-tetrahydroquinoline as a slurry liquid in the dehydrogenation of methanol to formaldehyde, highlighting its role in catalytic processes (Shreiber, Rhodes, & Roberts, 1999).

Photoinduced Chemical Reactions

Nekipelova et al. (2002) studied the photoinduced addition of water and methanol to 1,2-dihydroquinolines, leading to tetrahydroquinoline derivatives. This research contributes to understanding light-induced chemical transformations (Nekipelova, Shishkov, & Kuzmin, 2002).

Slurry Reactor Interactions

Sun et al. (2002) investigated interactions in slurry reactors, using tetrahydroquinoline for the synthesis of methanol, which is pertinent for chemical manufacturing processes (Sun, Jones, Gesick, Xu, & Roberts, 2002).

Tubulin-Polymerization Inhibitors

Wang et al. (2014) modified the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in compounds to create tubulin-polymerization inhibitors, showcasing the potential of these derivatives in medical research, particularly in cancer treatment (Wang, Guan, Ohkoshi, Guo, Wang, Zhu, Wang, Wang, Hamel, Yang, Li, Qian, Morris-Natschke, Yuan, Lee, & Xie, 2014).

Mécanisme D'action

Target of Action

Similar compounds such as oxamniquine have been shown to target the dna of certain organisms .

Mode of Action

Subsequently, the ester spontaneously dissociates, and the resulting electrophilic reactant is capable of alkylation of schistosome DNA .

Biochemical Pathways

Related compounds have been shown to affect the nucleic acid metabolism of parasites .

Pharmacokinetics

Similar compounds like oxamniquine are well absorbed orally and are likely metabolized hepatically .

Result of Action

Similar compounds have been shown to cause a shift of worms from the mesenteric veins to the liver, where the male worms are retained; the female worms return to the mesentery but can no longer release eggs .

Action Environment

It’s known that similar compounds are stable under recommended storage conditions .

Orientations Futures

The future directions in the research of tetrahydroquinoline derivatives, including “(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol”, involve the development of novel synthetic strategies and the exploration of their biological activities . These compounds have garnered a lot of attention in the scientific community due to their diverse biological activities and potential therapeutic applications .

Propriétés

IUPAC Name |

(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h4-5,12-13H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQLRTZMNSIYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NCCC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)

![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)

![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)

![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)